

CL-197: A Technical Guide to its Application as a Click Chemistry Reagent

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-197, also known as 4'-Ethynyl-2-fluoro-2'-deoxyadenosine, is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant anti-HIV activity[1][2][3]. Its chemical structure, which includes a terminal alkyne group, also positions it as a valuable reagent for click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal reaction enables the efficient and specific covalent ligation of **CL-197** to molecules bearing an azide functional group, opening avenues for its use in bioconjugation, drug delivery, and the development of molecular probes.

This technical guide provides an in-depth overview of **CL-197**'s core attributes as a click chemistry reagent, including its chemical properties and a representative protocol for its use in CuAAC reactions. While **CL-197** is recognized as a click chemistry reagent, it is important to note that at the time of this writing, specific quantitative data and detailed experimental applications in the scientific literature are limited. The information provided herein is based on the established principles of click chemistry.

Core Properties of CL-197



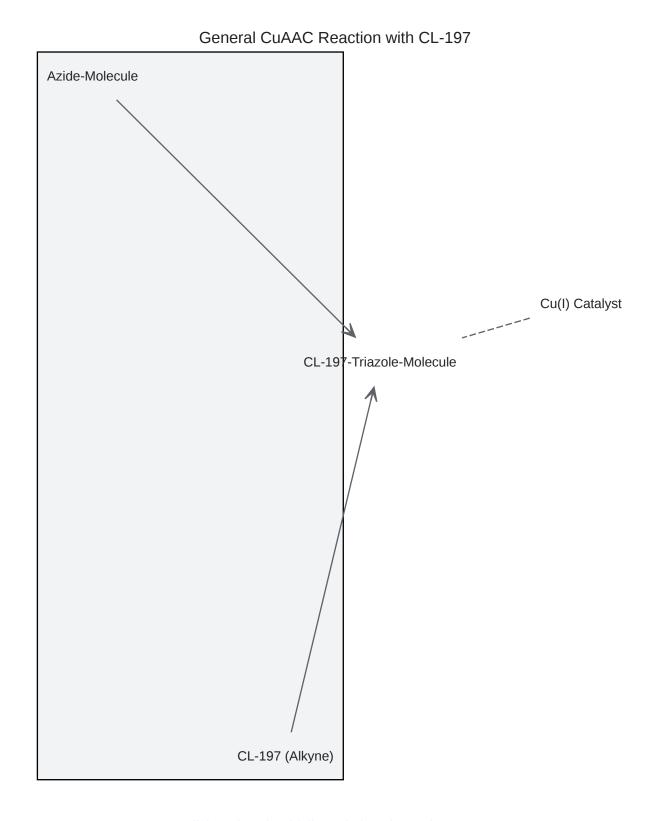
Property	Value	Reference
CAS Number	1030595-07-3	INVALID-LINK
Molecular Formula	C12H11F2N5O3	INVALID-LINK
Molecular Weight	311.24 g/mol	INVALID-LINK
Reactive Group	Terminal Alkyne	INVALID-LINK
Solubility	Soluble in DMSO	INVALID-LINK

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with CL-197

The foundational "click" reaction for **CL-197** is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the terminal alkyne of **CL-197** and an azide-modified molecule. The reaction is highly efficient, specific, and can be performed in aqueous conditions, making it suitable for biological applications[4][5][6].

General Reaction Scheme





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Caption: General schematic of the CuAAC reaction conjugating **CL-197** to an azide-containing molecule.



Experimental Protocol: A Representative CuAAC Reaction

The following is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition of **CL-197** with an azide-containing molecule. This protocol is based on standard CuAAC procedures and should be optimized for specific applications[5][7].

Materials and Reagents

- CL-197
- Azide-containing molecule of interest
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) or other appropriate buffer

Stock Solutions

- CL-197 (10 mM): Dissolve the appropriate amount of CL-197 in DMSO.
- Azide-Molecule (10 mM): Dissolve the azide-containing molecule in a suitable solvent (e.g., DMSO or water).
- Copper(II) Sulfate (50 mM): Dissolve CuSO₄ in water.
- Sodium Ascorbate (1 M): Prepare fresh by dissolving sodium ascorbate in water.
- THPTA (100 mM): Dissolve THPTA in water.

Reaction Procedure

• In a microcentrifuge tube, add the desired amount of the azide-containing molecule.



- Add **CL-197** to achieve the desired molar ratio (typically a slight excess of one reagent).
- Add the appropriate buffer (e.g., PBS) to reach the final reaction volume, accounting for the subsequent additions.
- Add the THPTA ligand solution.
- Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 μM.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- · Vortex the reaction mixture gently.
- Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or LC-MS.

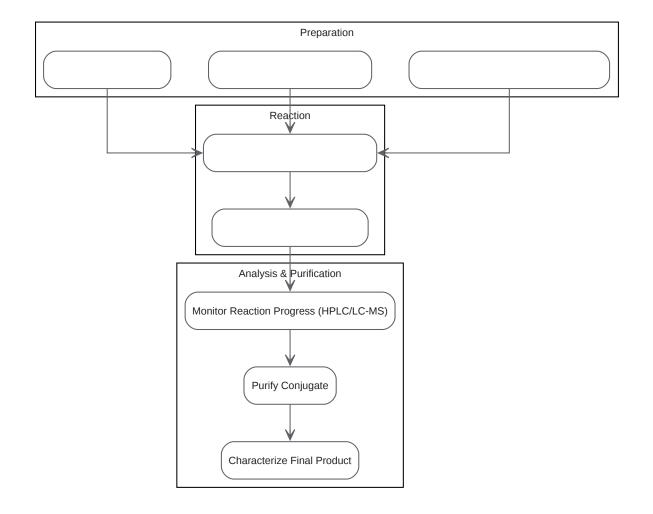
Purification

The purification method will depend on the nature of the resulting conjugate. Common methods include:

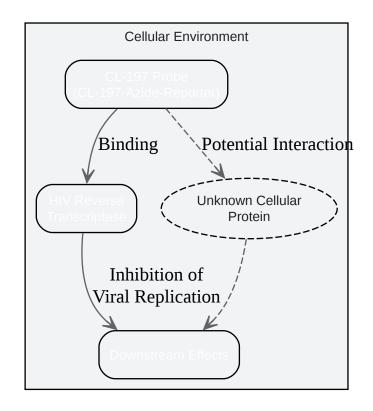
- Size-exclusion chromatography: To separate the conjugate from unreacted small molecules.
- Reverse-phase HPLC: For purification of small molecule conjugates.
- Ethanol precipitation: For oligonucleotide conjugates[8].

Experimental Workflow









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